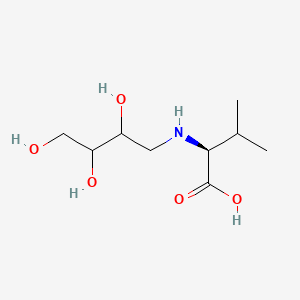

N-(2,3,4-Trihydroxybutyl)-L-valine

Descripción general

Descripción

N-(2,3,4-Trihydroxybutyl)-L-valine is a chemical compound with the molecular formula C9H19NO5 It is a derivative of valine, an essential amino acid, and contains a trihydroxybutyl group attached to the nitrogen atom of the valine molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-Trihydroxybutyl)-L-valine typically involves the reaction of L-valine with a trihydroxybutylating agent under controlled conditions. One common method involves the use of 2,3,4-trihydroxybutanal as the trihydroxybutylating agent. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3,4-Trihydroxybutyl)-L-valine can undergo various chemical reactions, including:

Oxidation: The trihydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the trihydroxybutyl group to a dihydroxybutyl or hydroxybutyl group.

Substitution: The hydroxyl groups in the trihydroxybutyl moiety can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydroxybutyl or hydroxybutyl derivatives.

Substitution: Formation of ethers or esters.

Aplicaciones Científicas De Investigación

N-(2,3,4-Trihydroxybutyl)-L-valine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(2,3,4-Trihydroxybutyl)-L-valine involves its interaction with specific molecular targets and pathways. The trihydroxybutyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with enzymes and receptors. The valine moiety can participate in protein synthesis and metabolic processes, contributing to the compound’s overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,3,4-Trihydroxybutyl)adenine: A similar compound with a trihydroxybutyl group attached to adenine.

N-(2,3,4-Trihydroxybutyl)pyrazine: Contains a trihydroxybutyl group attached to a pyrazine ring.

Uniqueness

N-(2,3,4-Trihydroxybutyl)-L-valine is unique due to its combination of a trihydroxybutyl group and an essential amino acid, valine. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Actividad Biológica

N-(2,3,4-Trihydroxybutyl)-L-valine (THB-Val) is a compound derived from the amino acid valine, which has gained attention in recent years due to its potential biological activities and implications in pharmacology and toxicology. This article explores the biological activity of THB-Val, focusing on its mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

THB-Val is characterized by the presence of three hydroxyl groups on the butyl chain, which significantly influences its solubility and reactivity. The structural formula can be represented as follows:

This structure allows THB-Val to participate in various biochemical reactions, particularly those involving protein adduction.

1. Protein Adduction

THB-Val is primarily studied for its role as a biomarker for exposure to 1,3-butadiene (BD), a known carcinogen. When BD is metabolized, it forms reactive epoxides that can react with proteins to form adducts. THB-Val serves as an indicator of this process:

- Formation of Adducts : Studies have shown that THB-Val adducts are formed when hemoglobin reacts with metabolites of BD. This reaction is crucial for understanding the detoxification processes in humans and animals exposed to BD .

2. Biomarkers of Exposure

THB-Val levels in biological samples (e.g., blood) can indicate exposure to BD and its metabolites. Research indicates that:

- Quantification : In a study involving patients undergoing treatment with treosulfan (which decomposes into BD), significant increases in THB-Val levels were observed post-treatment. The mean levels were reported as 210 ± 78.5 pmol/g globin .

Case Study 1: Treosulfan Treatment

A clinical study investigated the formation of THB-Val adducts in patients receiving treosulfan as part of their conditioning regimen for stem cell transplantation. The findings highlighted:

- Significant Increases : Post-treatment measurements showed a marked increase in both pyr-Val and THB-Val adducts, suggesting effective monitoring of drug metabolism through these biomarkers .

Case Study 2: Occupational Exposure

Another study focused on workers exposed to BD, assessing the influence of genetic polymorphisms on THB-Val levels. Key findings included:

- Genetic Variability : Workers with specific genetic profiles exhibited higher levels of THB-Val adducts, indicating that genetic factors can modulate individual responses to BD exposure .

Research Findings Summary

Propiedades

IUPAC Name |

(2S)-3-methyl-2-(2,3,4-trihydroxybutylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5/c1-5(2)8(9(14)15)10-3-6(12)7(13)4-11/h5-8,10-13H,3-4H2,1-2H3,(H,14,15)/t6?,7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRWAVXWDDQLBN-RRQHEKLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704559 | |

| Record name | N-(2,3,4-Trihydroxybutyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183245-44-5 | |

| Record name | N-(2,3,4-Trihydroxybutyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.